molecular formula C16H18N4O5S B047623 Torsemide Carboxylic Acid CAS No. 113844-99-8

Torsemide Carboxylic Acid

Cat. No.: B047623
CAS No.: 113844-99-8
M. Wt: 378.4 g/mol
InChI Key: PGPRBNDLCZQUST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Torsemide Carboxylic Acid, a metabolite of Torsemide , primarily targets the Na+/K+/2Cl- carrier system located in the lumen of the thick ascending portion of the loop of Henle . This system plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .

Mode of Action

This compound inhibits the Na+/K+/2Cl- carrier system from within the lumen of the thick ascending portion of the loop of Henle . By blocking this system, it reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . This diuretic action helps in managing conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .

Biochemical Pathways

The inhibition of the Na+/K+/2Cl- carrier system disrupts the ion balance within the renal tubular cells. This disruption leads to an increase in the urinary excretion of sodium, chloride, and water

Pharmacokinetics

The bioavailability of Torsemide, the parent drug, is approximately 80%, with little inter-subject variation . It is absorbed with little first-pass metabolism, and the serum concentration reaches its peak within 1 hour after oral administration . Torsemide is cleared from the circulation by both hepatic metabolism (approximately 80% of total clearance) and excretion into the urine (approximately 20% of total clearance in patients with normal renal function) . The major metabolite in humans is this compound .

Result of Action

The primary result of this compound’s action is diuresis, i.e., increased production of urine . This leads to the reduction of fluid accumulation in the body, thereby helping in the management of conditions like hypertension and edema .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in enzymes like CYP2C9 and OATP1B1 can affect the pharmacokinetics of Torsemide . Furthermore, the drug’s efficacy can be influenced by the patient’s disease state, as differences in Torsemide pharmacokinetics and pharmacodynamics have been observed between healthy adults and patient groups . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Torsemide Carboxylic Acid typically involves the reaction of Torsemide with carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group into the Torsemide molecule .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Torsemide Carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Torsemide Carboxylic Acid stands out due to its long-acting properties and high efficacy in treating edema and hypertension. Its unique chemical structure allows for better bioavailability and fewer side effects compared to other diuretics .

Properties

IUPAC Name

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPRBNDLCZQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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